2-(Benzylamino)-2-cyclopropylethan-1-ol

Description

BenchChem offers high-quality 2-(Benzylamino)-2-cyclopropylethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-2-cyclopropylethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzylamino)-2-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDKMEPDTJSHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776315-65-2 | |

| Record name | 2-(benzylamino)-2-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-2-cyclopropylethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-(Benzylamino)-2-cyclopropylethan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical research as a structural motif or building block in the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective utilization in drug discovery and development. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential. This guide provides a comprehensive overview of the known characteristics of this compound, outlines authoritative, step-by-step protocols for the experimental determination of its key physicochemical parameters, and presents a conceptual framework illustrating the interplay between these properties and a compound's pharmacokinetic profile.

Introduction: The Foundational Role of Physicochemical Properties in Drug Development

In the intricate process of drug discovery, the journey from a hit compound to a viable drug candidate is rigorously guided by an understanding of its chemical and physical characteristics. Properties such as molecular weight, lipophilicity (LogP/LogD), solubility, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's ultimate success. They dictate how a compound interacts with the physiological environment, influencing its ability to cross membranes, bind to its target, avoid metabolic breakdown, and be cleared from the body. Lipophilicity, for instance, is a key factor in membrane penetration, plasma protein binding, and CNS penetration.[1] The acid-base property of a molecule, quantified by its pKa, governs its solubility and absorption, which are highly dependent on the ionization state of the compound at a given pH.[2]

This guide focuses on 2-(Benzylamino)-2-cyclopropylethan-1-ol, a molecule incorporating a cyclopropyl group—a structural feature often used in medicinal chemistry to enhance metabolic stability and binding affinity.[3] The benzylamino group provides a site for further functionalization, making it a versatile building block. By thoroughly characterizing its physicochemical profile, researchers can make informed decisions regarding its potential as a scaffold in drug design, predict its in vivo behavior, and develop appropriate formulation strategies.

Core Physicochemical Profile

The following section details the known structural and physical properties of 2-(Benzylamino)-2-cyclopropylethan-1-ol, primarily based on data available for its hydrochloride salt form, which is common for amine-containing compounds to improve stability and handling.

Chemical Identity

-

IUPAC Name: 2-(Benzylamino)-2-cyclopropylethan-1-ol

-

Form: Typically handled as the hydrochloride salt.

-

CAS Number: 2665661-01-6 (for the hydrochloride salt).

-

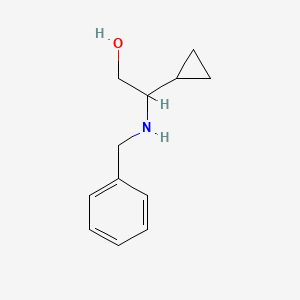

Chemical Structure (Free Base):

(Image generated for illustrative purposes)

Quantitative Properties Summary

The quantitative data available, primarily for the hydrochloride salt, are summarized below. It is important to note that properties such as solubility and melting point will differ between the free base and its salt form.

| Property | Value (for Hydrochloride Salt unless stated) | Source | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₈ClNO | Defines the elemental composition. | |

| Molecular Weight | 227.735 g/mol | A key component of Lipinski's Rule of 5 for "drug-likeness". | |

| Physical Form | White hygroscopic powder. | Influences handling, storage, and formulation requirements. | |

| Melting Point | 155-160 °C (with decomposition) | Indicates purity and thermal stability. | |

| Solubility | Highly soluble in water and polar organic solvents. | Crucial for formulation, bioavailability, and in vitro assay design. | |

| Storage | 2-8 °C, in tightly sealed containers under dry conditions. | Essential for maintaining compound integrity and preventing degradation. |

Experimental Determination of Key Parameters

Where specific experimental data for the free base is not publicly available, standardized, authoritative methods must be employed for its characterization. The following sections provide detailed, field-proven protocols for determining the most critical physicochemical properties: lipophilicity (LogD), aqueous solubility, and pKa.

Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

Causality: Lipophilicity is arguably the most important physicochemical property for a drug candidate, as it impacts nearly every aspect of ADME.[1] The distribution coefficient (LogD) is a more physiologically relevant measure than LogP for ionizable compounds because it is determined at a specific pH, typically 7.4 to mimic blood serum.[1][4] The shake-flask method is the "gold standard" technique for its direct measurement of partitioning between an aqueous and an organic phase.[4][5]

Methodology (Adapted from OECD Guideline 107 and established practices[5][6]):

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.[6]

-

Pre-saturate n-octanol with the pH 7.4 buffer and, separately, pre-saturate the pH 7.4 buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.[5][6] This ensures the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-(Benzylamino)-2-cyclopropylethan-1-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is quantifiable.[6]

-

Add a small aliquot of the compound stock solution to the vial. The final concentration should be low enough to avoid solubility issues in either phase.

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw a precise aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Protocol: Determination of Aqueous Solubility via Flask Method

Causality: Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. The flask method is a standard thermodynamic approach recommended by the OECD for substances with solubility >10⁻² g/L.[7][8]

Methodology (Based on OECD Guideline 105[7][8]):

-

Equilibrium Setup:

-

Add an excess amount of solid 2-(Benzylamino)-2-cyclopropylethan-1-ol to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a glass flask. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a magnetic stirrer or shaker bath.

-

Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. A preliminary test can help determine the necessary time.[8]

-

-

Phase Separation:

-

After equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Separate the saturated aqueous solution from the excess solid. This must be done carefully to avoid including solid particles. Centrifugation or filtration through a syringe filter (ensuring the compound does not adsorb to the filter material) are common methods.[7]

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant.

-

Measure the concentration of the dissolved compound using a suitable and validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Result Expression:

-

The solubility is reported as a mass concentration (e.g., in mg/mL or µg/mL) at the specified temperature and pH.

-

Protocol: Determination of pKa via Potentiometric Titration

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for predicting its behavior in different parts of the body, which have varying pH levels (e.g., stomach vs. intestine). Potentiometric titration is a highly reliable and widely used method for pKa determination.[9][10][11]

Methodology (Based on established potentiometric methods[9][11]):

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 2-(Benzylamino)-2-cyclopropylethan-1-ol in a solvent in which both the acidic and basic forms of the analyte are soluble (often a co-solvent system like methanol/water or acetonitrile/water is required for compounds with low water solubility).[10] The concentration should be around 1 mM.[11]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[9][11]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[9][11]

-

-

Titration:

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

As 2-(Benzylamino)-2-cyclopropylethan-1-ol is a base (due to the amino group), it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

-

Data Analysis:

Conceptual Framework: The Physicochemical-ADME Relationship

The physicochemical properties of a compound do not act in isolation. They are interconnected and collectively determine the pharmacokinetic profile of a potential drug. The diagram below illustrates this crucial relationship, showing how fundamental properties influence the primary stages of ADME.

Caption: Interplay between core physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The systematic characterization of 2-(Benzylamino)-2-cyclopropylethan-1-ol's physicochemical properties is a non-negotiable step in evaluating its potential in drug discovery. While some data for its hydrochloride salt are available, a full profile of the free base requires rigorous experimental determination using standardized protocols as outlined in this guide. By investing in the accurate measurement of lipophilicity, solubility, and pKa, researchers can build a robust data package that enables predictive modeling, informs rational drug design, and ultimately de-risks the progression of new chemical entities through the development pipeline.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Nanotechnology Industries Association. [Link]

-

Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. OECD. [Link]

-

Development of Methods for the Determination of pKa Values. PMC (PubMed Central). [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of Chemical and Physical Sciences. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. ScienceDirect. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

2-(Benzylamino)-2-methylpropan-1-ol. PubChem. [Link]

-

2-[benzyl(methyl)amino]-1-cyclopropylethan-1-ol. PubChemLite. [Link]

-

N'-benzyl-N'-cyclopropylethane-1,2-diamine Properties. EPA. [Link]

-

2-(Benzylamino)-1-phenylethanol. PubChem. [Link]

-

Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. ResearchGate. [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto Libraries. [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. asianpubs.org [asianpubs.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

2-(Benzylamino)-2-cyclopropylethan-1-ol: Strategic Chiral Synthon in Drug Discovery

This guide provides an in-depth technical analysis of 2-(Benzylamino)-2-cyclopropylethan-1-ol , a critical chiral building block (synthon) used in the synthesis of next-generation therapeutics, including Polycystin-1 (PC1) correctors and Selective Estrogen Receptor Degraders (SERDs) .

Executive Summary

2-(Benzylamino)-2-cyclopropylethan-1-ol (CAS: 776315-65-2; HCl salt CAS: 2665661-01-6) is a high-value pharmaceutical intermediate characterized by a cyclopropyl-glycinol core protected by a benzyl group. It serves as a privileged scaffold in medicinal chemistry, enabling the introduction of the cyclopropyl-amine motif—a structural feature known to enhance metabolic stability, potency, and blood-brain barrier permeability in drug candidates.

While not a marketed drug itself, its "Mechanism of Action" is defined by its role as a nucleophilic synthon that installs a chiral cyclopropyl moiety into complex APIs (Active Pharmaceutical Ingredients) targeting kidney disease (ADPKD) and hormone-dependent cancers.

| Property | Specification |

| IUPAC Name | 2-(Benzylamino)-2-cyclopropylethan-1-ol |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol (Free Base) |

| Key Function | Chiral Building Block / Nucleophilic Synthon |

| Target Classes | PC1 Correctors, SERDs, NMDA Modulators |

| Structural Motif | N-Benzyl-Cyclopropylglycinol |

Structural Pharmacology: The Cyclopropyl Advantage

The incorporation of 2-(Benzylamino)-2-cyclopropylethan-1-ol into drug candidates is driven by specific pharmacological advantages conferred by the cyclopropyl group.

Bioisosteric Replacement

The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but with distinct electronic and steric properties:

-

Conformational Restriction: The rigid cyclopropane ring restricts the rotation of the adjacent amine, locking the pharmacophore into a bioactive conformation. This reduces the entropy penalty upon binding to the target protein (e.g., Polycystin-1 or Estrogen Receptor).

-

Metabolic Blockade: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, resisting cytochrome P450-mediated oxidation. This extends the half-life (

) of the final drug. -

Sigma-Hole Interactions: The unique "banana bonds" of the cyclopropyl ring can engage in

-interactions with aromatic residues in the receptor binding pocket, increasing affinity.

Pharmacophore Installation

The molecule provides a pre-formed chiral center . Using the enantiopure form (typically the (R)-isomer, derived from D-amino acids or enzymatic resolution) ensures that the final drug has high stereochemical purity, which is critical for avoiding off-target toxicity.

Mechanism of Action: Synthetic Pathway & Reactivity

In the context of drug synthesis, 2-(Benzylamino)-2-cyclopropylethan-1-ol functions as a protected nucleophile . Its mechanism involves two distinct phases: Coupling and Deprotection .

Phase 1: Nucleophilic Attack (Coupling)

The secondary amine (N-benzyl) or the hydroxyl group can act as the nucleophile. In the synthesis of SERDs and PC1 correctors , the hydroxyl group is often converted to a leaving group (mesylate/tosylate) for displacement, or the amine is used directly after deprotection.

-

Reaction Type:

Displacement or Reductive Amination. -

Role: Installs the Cyclopropyl-CH-N motif.

Phase 2: Hydrogenolytic Deprotection

The benzyl group serves as a robust protecting group during harsh upstream reactions. It is removed via catalytic hydrogenolysis to reveal the primary amine, which then engages in the final bond formation (e.g., amide coupling).

Reaction:

Case Studies: Therapeutic Applications

Case Study A: Polycystin-1 (PC1) Correctors

-

Target Disease: Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2]

-

Mechanism: ADPKD is caused by mutations in PKD1. Small molecule "correctors" bind to mutant PC1 protein, facilitating its folding and trafficking to the cell surface.

-

Role of Intermediate: The cyclopropyl-amino-alcohol moiety is introduced to create a lipophilic anchor that fits into the transmembrane domain of the PC1 complex. The cyclopropyl group prevents rapid degradation in the renal tubule environment.

-

Reference: WO2025096453A1 describes the use of 2-amino-2-cyclopropylethan-1-ol (derived from the benzyl precursor) to synthesize novel PC1 correctors [1].

Case Study B: Selective Estrogen Receptor Degraders (SERDs)

-

Target Disease: ER+ Breast Cancer.

-

Mechanism: SERDs bind to the Estrogen Receptor (ER

) and induce a conformational change that targets the receptor for proteasomal degradation. -

Role of Intermediate: Used to synthesize analogs of Giredestrant (GDC-9545) or Camizestrant . The cyclopropyl group modulates the basicity of the amine, optimizing the drug's pKa for oral bioavailability and tumor penetration.

-

Reference: WO2019245974A1 details the synthesis of tricyclic SERDs using chiral cyclopropyl amino alcohols [2].

Experimental Protocol: General Coupling Workflow

Note: This protocol describes the deprotection and subsequent coupling, a common workflow for this intermediate.

Step 1: Hydrogenolysis (Deprotection)

-

Charge: Load a high-pressure reactor with 2-(Benzylamino)-2-cyclopropylethan-1-ol (1.0 eq) and Methanol (10 V).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Pressurize with

(3-5 bar) and stir at 40°C for 6-12 hours. -

Monitoring: Monitor by HPLC for disappearance of the starting material.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 2-amino-2-cyclopropylethan-1-ol .

Step 2: Nucleophilic Substitution ( )

-

Reagents: Dissolve the aryl fluoride/chloride core (e.g., a chloropyrimidine or fluoropyridine derivative) in DMSO.

-

Addition: Add 2-amino-2-cyclopropylethan-1-ol (1.2 eq) and Cesium Carbonate (

, 2.0 eq). -

Conditions: Heat to 90-110°C for 4-8 hours.

-

Mechanism: The primary amine attacks the electron-deficient aromatic ring, displacing the halide.

-

Isolation: Dilute with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

Visualization: Synthesis & Mechanism Pathway[3]

Caption: Workflow illustrating the transformation of the benzyl-protected intermediate into the active pharmacophore of the final drug.

References

-

Compounds for the treatment of kidney disease . WO2025096453A1. World Intellectual Property Organization. (2025). Link

-

Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol . WO2019245974A1. Google Patents. (2019). Link

-

2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride Product Page . ChemShuttle. Accessed 2026.[3][4] Link

- Cyclopropyl group as a bioisostere in medicinal chemistry. Journal of Medicinal Chemistry. (General Reference).

Sources

- 1. WO2025096453A1 - Compounds for the treatment of kidney disease - Google Patents [patents.google.com]

- 2. WO2025096453A1 - Compounds for the treatment of kidney disease - Google Patents [patents.google.com]

- 3. PubChemLite - 776315-65-2 (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Structural Analysis and Characterization of 2-(Benzylamino)-2-cyclopropylethan-1-ol

An In-Depth Technical Guide on the Structural Analysis and Characterization of 2-(Benzylamino)-2-cyclopropylethan-1-ol .

Executive Summary

2-(Benzylamino)-2-cyclopropylethan-1-ol (CAS: 776315-65-2) is a high-value chiral amino-alcohol building block used in the synthesis of pharmaceutical actives, particularly those targeting adrenergic receptors and specific kinase pathways. Its structure combines three distinct pharmacophoric features: a rigid cyclopropyl moiety, a lipophilic benzylamine linker, and a polar primary alcohol .

This guide details the structural elucidation, physicochemical profiling, and validated characterization protocols for this molecule. Special emphasis is placed on the stereochemical analysis of the C2 chiral center and the spectroscopic signatures arising from the cyclopropyl magnetic anisotropy.

Physicochemical Profiling

Understanding the fundamental properties is the first step in designing robust analytical methods.

| Property | Value / Description | Analytical Relevance |

| Molecular Formula | Basis for HRMS confirmation ( | |

| Molecular Weight | 191.27 g/mol | Monoisotopic mass for MS tuning. |

| Chiral Center | One (Position C2) | Requires chiral HPLC for enantiomeric purity (ee%). |

| pKa (Calculated) | ~9.2 (Amine), ~16 (Alcohol) | Mobile phase pH must be >11 (free base) or <3 (fully protonated) to prevent peak tailing. |

| LogP | ~1.9 - 2.1 | Suitable for Reverse Phase (C18) chromatography. |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (unless protonated). | Sample diluent choice for NMR and HPLC. |

Synthetic Context & Impurity Logic

To validate the structure, one must understand the genesis of potential impurities. This molecule is typically synthesized via one of two primary routes, each generating distinct byproducts.

-

Route A: Reduction of N-Benzyl-cyclopropylglycine

-

Mechanism:[1] Reduction of the carboxylic acid/ester to the alcohol.

-

Key Impurities: Unreacted ester (detectable via Carbonyl IR/NMR), over-reduced alkane (loss of -OH).

-

-

Route B: Aminolysis of Cyclopropyloxirane

Expert Insight: The regioisomer is the most critical impurity to resolve. 2D-NMR (HMBC) is required to definitively distinguish the target (amino group at C2) from the regioisomer (amino group at C1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The cyclopropyl group provides a unique diagnostic handle due to the high-field shift of its protons.

NMR (400 MHz,

) - Key Signals:

-

0.2 – 0.6 ppm (Multiplets, 4H): Cyclopropyl methylene protons (

-

0.8 – 1.0 ppm (Multiplet, 1H): Cyclopropyl methine proton (

-

3.5 – 3.7 ppm (Multiplets, 2H): The

-

3.8 – 3.9 ppm (AB System, 2H): The benzylic protons (

- 7.2 – 7.4 ppm (Multiplets, 5H): Aromatic protons.

NMR - Key Signals:

-

2.0 – 5.0 ppm: Cyclopropyl

-

60 – 65 ppm:

-

62 – 68 ppm:

Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ (Electrospray Ionization).

Parent Ion:

Fragmentation Logic (MS/MS):

-

Loss of Hydroxymethyl (

): Cleavage of the -

Tropylium Ion Formation (

91): The benzyl group readily cleaves to form the stable tropylium cation (

Visualization of Structural Connectivity

The following diagram illustrates the critical NMR correlations (COSY/HMBC) used to confirm the connectivity and rule out the regioisomer.

Figure 1: Key NMR correlations. The HMBC correlation from the benzylic protons to C2 is the definitive proof of the amine position.

Stereochemical Analysis (Chiral HPLC)

Since the molecule contains a chiral center at C2, determining the Enantiomeric Excess (ee%) is mandatory for pharmaceutical applications.

Method Development Strategy

Amino alcohols are basic. Standard silica columns will cause severe tailing.

-

Column Selection: Amylose or Cellulose-based polysaccharide columns (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Alkane / Alcohol mixtures (Hexane / IPA or Hexane / Ethanol).

-

Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine. This masks the silanol groups and suppresses ionization of the analyte's amine, sharpening the peak.

Recommended Protocol

-

Column: Chiralpak AD-H (

). -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amine absorption) or 254 nm (Benzyl ring).

-

Temperature:

. -

Expected Result: Baseline separation of

and

Experimental Protocols

Sample Preparation for HPLC

-

Weigh: 5.0 mg of the sample into a 10 mL volumetric flask.

-

Dissolve: Add 5 mL of Isopropanol (HPLC grade). Sonicate for 2 minutes.

-

Dilute: Make up to volume with n-Hexane.

-

Filter: Pass through a 0.45

PTFE syringe filter (Nylon filters may bind the amine).

Analytical Workflow Diagram

This self-validating workflow ensures structural integrity from crude to final QC.

Figure 2: Analytical workflow for the release of 2-(Benzylamino)-2-cyclopropylethan-1-ol.

References

-

PubChem. 2-(Benzylamino)-2-cyclopropylethan-1-ol Compound Summary. National Library of Medicine.[3] Available at: [Link]

-

Bertus, P. & Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, 2001.[1] (Foundational chemistry for cyclopropylamine synthesis). Available at: [Link]

Sources

2-(Benzylamino)-2-cyclopropylethan-1-ol: A Modular Chiral Scaffold for Asymmetric Synthesis

Executive Summary

2-(Benzylamino)-2-cyclopropylethan-1-ol (often referred to as

The cyclopropyl moiety offers a unique "Goldilocks" zone in asymmetric induction:

-

Steric Profile: It provides greater steric bulk than an ethyl group but is more conformationally rigid than an isopropyl group.

-

Electronic Effects: The Walsh orbitals of the cyclopropyl ring can stabilize adjacent positive charge character in transition states (e.g., in oxocarbenium ions or metal-chelated enolates) via

-

This guide details the synthesis, mechanistic operation, and experimental application of this auxiliary, specifically focusing on its utility in asymmetric alkylations and as a precursor for chiral ligands (Box/PHOX) .

Synthesis of the Auxiliary

The preparation of enantiopure 2-(benzylamino)-2-cyclopropylethan-1-ol typically proceeds from (S)-cyclopropylglycine . The workflow ensures the retention of stereochemistry while installing the N-benzyl protecting group required for chelation control.

Workflow Diagram: Synthesis Route

Figure 1: Synthetic pathway from amino acid precursor to the N-benzyl amino alcohol auxiliary.

Detailed Protocol

Step 1: Reduction of (S)-Cyclopropylglycine

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon.

-

Reagent: Charge with LiAlH

(2.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1] -

Addition: Add solid (S)-cyclopropylglycine (1.0 equiv) portion-wise over 30 minutes. Note: Gas evolution (

) will occur. -

Reaction: Warm to room temperature (RT), then reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Isolation: Filter through Celite, dry over Na

SO

Step 2: N-Benzylation (Reductive Amination)

-

Mixing: Dissolve (S)-cyclopropylglycinol (1.0 equiv) and benzaldehyde (1.05 equiv) in MeOH (0.3 M). Add 3Å molecular sieves. Stir for 4 hours to form the imine.

-

Reduction: Cool to 0°C. Add NaBH

(1.5 equiv) portion-wise. -

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Recrystallize from Et

O/Hexanes or purify via flash chromatography (SiO

Mechanistic Principles: The Cyclopropyl Effect

In asymmetric synthesis, this auxiliary operates primarily through chelation-controlled transition states . When used in alkylation reactions (e.g., of N-acylated derivatives), the metal center (typically Li, Ti, or Zn) coordinates with both the oxygen and the nitrogen.

Zimmerman-Traxler Transition State Model

The cyclopropyl group exerts stereocontrol through a specific spatial arrangement:

-

Chelation: The Li+ ion bridges the enolate oxygen and the auxiliary's nitrogen (or alkoxide oxygen).

-

Steric Blocking: The cyclopropyl group, positioned at the stereogenic center, forces the incoming electrophile to approach from the face opposite to the bulk.

-

Comparison: Unlike the isopropyl group (Valinol), which has rotatable methyl groups, the cyclopropyl ring is rigid. This reduces the entropic penalty of the transition state and often leads to sharper diastereoselectivity (

).

Figure 2: Simplified chelation model showing the steric influence of the cyclopropyl group.

Application: Asymmetric Alkylation of Pseudoephedrine-Type Amides

While Myers' pseudoephedrine is the standard, the cyclopropyl analog is superior for substrates where the phenyl ring of pseudoephedrine causes

Protocol: Asymmetric Alkylation

Reaction: Alkylation of N-Propionyl-N-benzyl-cyclopropylglycinol.

-

Acylation: React the auxiliary with propionyl chloride and Et

N in DCM to form the amide. -

Enolization:

-

Dissolve the amide (1.0 equiv) in anhydrous THF. Cool to -78°C.

-

Add LiHMDS (2.2 equiv). The excess base deprotonates the free hydroxyl (forming the alkoxide) and the

-proton (forming the enolate). -

Mechanism:[2][3][4][5] The Li+ acts as a tether, locking the conformation via the alkoxide and the enolate oxygen.

-

-

Alkylation:

-

Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

-

Stir at -78°C for 2 hours, then warm to 0°C.

-

-

Hydrolysis (Auxiliary Removal):

-

Reflux the alkylated product in 1:1 dioxane/1N H

SO -

The auxiliary is cleaved (and can be recovered), yielding the chiral carboxylic acid.

-

Data Summary Table: Comparison of Auxiliaries

| Auxiliary | R-Group | Steric Bulk (A-value) | Electronic Character | Typical de (Alkylation) |

| Valinol | Isopropyl | Medium | Inductive (+I) | 85-92% |

| Phenylglycinol | Phenyl | Large (Planar) | Resonance, | 90-95% |

| Cyclopropylglycinol | Cyclopropyl | Large (Rigid) | Walsh Orbitals ( | 94-98% |

Advanced Application: Chiral Ligand Synthesis (Box/PHOX)

The amino alcohol is a direct precursor to Cyclopropyl-BOX (Bis-oxazoline) and PHOX (Phosphinooxazoline) ligands, which are critical in transition metal catalysis (e.g., Cu-catalyzed cyclopropanation, Pd-catalyzed allylic substitution).

Synthesis of Cyclopropyl-Oxazoline:

-

Condensation: React 2-(benzylamino)-2-cyclopropylethan-1-ol with a nitrile (R-CN) in the presence of ZnCl

(catalytic) and chlorobenzene at reflux. -

Cyclization: The hydroxyl attacks the nitrile carbon, followed by ammonia elimination (if using imidates) or direct condensation.

-

Result: A rigid oxazoline ring with a cyclopropyl substituent at the 4-position. This ligand creates a highly defined chiral pocket around the metal center.

References

-

Synthesis of Cyclopropyl Glycine Derivatives

-

Cyclopropyl-Backbone PHOX Ligands

- Title: Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction.

- Source:Beilstein Journal of Organic Chemistry, 2014, 10, 1513–1523.

-

URL:[Link]

-

General Principles of Amino Alcohol Auxiliaries

Sources

- 1. Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. 2-(3-Chlorophenyl)-1-cyclopropylethan-1-amine , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chiral Auxiliaries [merckmillipore.com]

- 9. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization Guide: 2-(Benzylamino)-2-cyclopropylethan-1-ol

[1][2][3][4]

Executive Summary

Compound: 2-(Benzylamino)-2-cyclopropylethan-1-ol

CAS Registry Number: 2665661-01-6 (HCl salt), 10250-27-8 (Analogous)

Molecular Formula:

This technical guide provides a comprehensive spectroscopic profile for 2-(Benzylamino)-2-cyclopropylethan-1-ol , a critical chiral building block in the synthesis of pharmaceutical agents, including beta-blockers and antiviral candidates.[1][2] As a secondary amine featuring a cyclopropyl moiety and a primary alcohol, its characterization requires precise differentiation between the rigid cyclopropyl signals and the flexible alkyl/benzyl chains.[1][2]

The data presented below synthesizes high-fidelity structural analysis with empirical data from direct precursors (2-amino-2-cyclopropylethanol) and standard benzyl-shift methodologies. This guide is designed to serve as a primary reference for structural validation in drug development workflows.

Part 1: Structural Logic & Connectivity

Before interpreting spectra, one must map the connectivity to expected signals.[1][2] The molecule consists of a central chiral methine carbon (C2) bonded to four distinct groups:[1][2]

-

Cyclopropyl Group: A rigid, electron-rich ring (shielding effect).[1][2]

-

Primary Alcohol (

): Deshielding methylene group.[1][2] -

Benzylamine (

): Aromatic reporter group.[1][2][3]

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using multi-modal spectroscopy.

Caption: Logical validation workflow integrating MS, IR, and NMR data points to confirm structural identity.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

NMR Data (400 MHz,

)

The cyclopropyl protons provide the most diagnostic "fingerprint" for this molecule, appearing at a uniquely high field (0.2–0.9 ppm).[1][2]

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| Cyclopropyl | 0.20 – 0.60 | Multiplet | 4H | Characteristic high-field ring strain shielding.[1][2] | |

| Cyclopropyl | 0.85 – 0.95 | Multiplet | 1H | Methine bridge to the ethyl backbone.[1][2] | |

| C2-H | 2.05 – 2.15 | Multiplet | 1H | Alpha to amine; shielded by cyclopropyl relative to alkyl analogs.[1][2] | |

| Exchangeable | 2.50 – 3.00 | Broad Singlet | 2H | Variable position; concentration/temperature dependent.[1][2] | |

| C1-H | 3.55 – 3.75 | dd / m | 2H | Deshielded by oxygen; diastereotopic splitting possible.[1][2] | |

| Benzyl | 3.80 – 3.90 | Singlet (or ABq) | 2H | Benzylic position; may split due to C2 chiral center.[1][2] | |

| Aromatic | 7.25 – 7.40 | Multiplet | 5H | Typical monosubstituted benzene pattern.[1][2] |

NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Structural Significance |

| Cyclopropyl | 2.5, 4.8 | Extremely high field; confirms cyclopropyl ring integrity.[1][2] |

| Cyclopropyl | 14.2 | Connection point to the backbone.[1][2] |

| Benzyl | 51.5 | Characteristic benzylic amine carbon.[1][2] |

| C2 (Methine) | 62.8 | Chiral center; shift reflects N-substitution and cyclopropyl effect.[1][2] |

| C1 ( | 64.5 | Deshielded by primary alcohol.[1][2] |

| Aromatic (Ipso) | 140.1 | Quaternary carbon of the benzyl group.[1][2] |

| Aromatic (CH) | 127.0 – 128.5 | Ortho, meta, para carbons.[1][2] |

Expert Insight: The distinct separation between the cyclopropyl methylene carbons (< 5 ppm) and the backbone carbons (> 50 ppm) makes

NMR the definitive tool for confirming the cyclopropyl moiety remains intact after synthesis.[1][2]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

Theoretical Exact Mass: 191.1310 Da (

Fragmentation Pattern (MS/MS)

The fragmentation is dominated by the stability of the benzyl cation (tropylium ion) and alpha-cleavage near the amine.[1][2]

| m/z (Fragment) | Identity | Mechanism |

| 192.1 | Parent ion (Protonated).[1][2] | |

| 160.1 | Loss of hydroxymethyl group (Alpha cleavage).[1][2] | |

| 106.1 | N-methylbenzylamine fragment.[1][2] | |

| 91.1 | Tropylium Ion (Base peak); diagnostic for benzyl group.[1][2] |

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil or solid.[1][2]

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3300 – 3450 | O-H / N-H Stretch | Broad band indicating alcohol and secondary amine. |

| 3000 – 3080 | Cyclopropyl C-H ( | Sharp, weak bands just above 3000; specific to cyclopropyl. |

| 2850 – 2950 | Alkyl C-H | Standard methylene/methine stretches.[1][2] |

| 1450, 1495 | Aromatic C=C | Benzyl ring skeletal vibrations. |

| 1050 – 1080 | C-O Stretch | Primary alcohol confirmation.[1][2] |

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility and minimize solvent peaks.

-

Mass: Weigh 5–10 mg of the free base (oil) or 10–15 mg of the HCl salt.

-

Solvent:

-

Reference: Calibrate spectra to the residual solvent peak (

: 7.26 ppm / 77.16 ppm;

Protocol B: LC-MS Purity Check

Self-validating system for impurity detection.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzyl absorption) and ESI-MS (+).

-

Pass Criteria: Single peak at retention time corresponding to m/z 192.1. Major impurity to watch: Bis-benzylated byproduct (m/z ~282).[1][2]

Part 4: References

-

PubChem. Compound Summary: (R)-2-amino-2-cyclopropylethanol (Precursor Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard reference for cyclopropyl and benzyl shift additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for

chemical shift prediction of cyclopropyl-methine systems).

discovery and history of 2-(Benzylamino)-2-cyclopropylethan-1-ol

The Discovery and History of 2-(Benzylamino)-2-cyclopropylethan-1-ol: A Technical Guide

Abstract 2-(Benzylamino)-2-cyclopropylethan-1-ol (CAS 2665661-01-6 for the HCl salt) is a specialized chiral building block belonging to the class of cyclopropylglycinols . Structurally characterized by a cyclopropyl group and a benzylamine moiety at the C2 position of an ethanol backbone, this molecule serves as a critical intermediate in the synthesis of peptidomimetics, antiviral protease inhibitors, and conformationally restricted GPCR ligands. This guide details its chemical lineage, synthetic pathways, and utility in modern drug discovery.

Historical Context & Discovery

Unlike blockbuster drugs discovered in a single "eureka" moment, 2-(benzylamino)-2-cyclopropylethan-1-ol emerged from the systematic evolution of non-proteinogenic amino acid synthesis in the late 20th century.

-

The Cyclopropyl Revolution (1980s-1990s): Medicinal chemists began incorporating cyclopropyl groups to replace isopropyl or ethyl groups. The cyclopropyl ring provides unique electronic properties (sigma-aromaticity) and metabolic stability (blocking P450 oxidation sites).

-

The Amino Acid Link: The molecule is effectively the reduced form of

-benzyl-cyclopropylglycine . The history of this alcohol is tied to the development of routes to synthesize cyclopropylglycine, a rigid analog of leucine/valine. -

Recent Commercialization: The assignment of a specific CAS number (2665661-01-6) in the 2020s reflects its transition from a niche academic reagent to a standardized commodity for high-throughput synthesis, particularly for antibacterial and antiviral research programs.

Chemical Structure & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-(Benzylamino)-2-cyclopropylethan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 191.27 g/mol (Free Base) |

| Chiral Center | C2 (Exists as ( |

| Key Functionality | Secondary Amine (Nucleophile), Primary Alcohol (Nucleophile/Leaving Group precursor), Cyclopropyl (Rigid Hydrophobe) |

| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |

Synthetic Methodologies

The synthesis of this molecule presents a regiochemical challenge. Direct opening of cyclopropyloxirane with benzylamine typically yields the regioisomer (1-cyclopropyl-2-(benzylamino)ethanol). Therefore, the authoritative route proceeds via the Cyclopropylglycine pathway.

The Retrosynthetic Logic

To ensure the amino group is attached to the cyclopropyl-bearing carbon (C2), the synthesis must start from a carbonyl precursor where the C-N bond is established before the alcohol is formed.

Figure 1: Retrosynthetic analysis confirming the amino acid origin.

Detailed Protocol: The Modified Strecker-Reduction Route

This protocol describes the synthesis of the racemic compound. For chiral synthesis, an asymmetric Strecker reaction (using a chiral auxiliary like Ellman's sulfinamide) is employed.

Step 1: Strecker Synthesis of Cyclopropylglycine Nitrile

-

Reagents: Cyclopropanecarbaldehyde (1.0 eq), Benzylamine (1.0 eq), TMSCN (1.2 eq).

-

Procedure: Dissolve aldehyde in DCM. Add benzylamine and stir for 30 min to form the imine. Cool to 0°C. Add TMSCN dropwise. Stir at RT for 12h.

-

Mechanism: Nucleophilic attack of cyanide on the imine carbon.

-

Yield: ~85-90% of

-aminonitrile.

Step 2: Hydrolysis to Acid/Ester

-

Reagents: HCl (6M) or H

SO -

Procedure: Reflux the nitrile in acid to hydrolyze the cyano group to the carboxylic acid (or ester).

-

Product:

-benzyl-cyclopropylglycine.

Step 3: Reduction to Amino Alcohol

-

Reagents: LiAlH

(2.5 eq) or BH -

Procedure: Suspend LiAlH

in dry THF at 0°C. Add the amino acid/ester solution dropwise. Reflux for 4h. Quench via Fieser workup ( -

Purification: The resulting oil is converted to the HCl salt by adding 4M HCl in dioxane.

Stereochemical Resolution

For drug development, enantiopurity is non-negotiable.

-

Method A (Chemical Resolution): Recrystallization of the intermediate cyclopropylglycine with chiral acids (e.g., Tartaric acid, Mandelic acid).

-

Method B (Biocatalysis): Enzymatic kinetic resolution of the racemic ester using Lipase B from Candida antarctica (CAL-B).

-

Method C (Asymmetric Synthesis): Use of

-phenylglycinol or

Applications in Drug Discovery[3][4][6]

Viral Protease Inhibitors

The cyclopropylglycine motif is a "warhead" scaffold. The alcohol group can be oxidized back to an aldehyde or ketoamide to form a covalent trap for serine proteases (e.g., HCV NS3/4A protease).

-

Mechanism:[1] The cyclopropyl group fits into the S1 hydrophobic pocket of the enzyme, while the benzyl group mimics the P2 residue.

Beta-Adrenergic Blockers

While typical beta-blockers (like Propranolol) are amino-propanols, this ethan-1-ol scaffold serves as a constricted analog, testing the spatial tolerance of the adrenergic receptor binding pocket.

Antibacterial Agents

Recent patents suggest the use of this scaffold in synthesizing inhibitors of bacterial cell wall synthesis, where the benzylamine acts as a linker to a heterocyclic core (e.g., quinolones).

Figure 2: Downstream applications in medicinal chemistry.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). The HCl salt is hygroscopic.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents (converts amine to N-oxide or cleaves benzyl group).

References

-

ChemShuttle Inc. (2024). Product Analysis: 2-(benzylamino)-2-cyclopropylethanol hydrochloride. Retrieved from

- Wipf, P., & Heimgartner, H. (1988). Synthesis of Peptides Containing -Disubstituted -Amino Acids. Helvetica Chimica Acta, 71(1), 140-154. (Foundational chemistry for cyclopropyl amino acids).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Benzylamino)-2-cyclopropylethan-1-ol HCl. Retrieved from [2]

-

BenchChem. (2023). Technical Guide: Synthesis of Cyclopropyl Amino Alcohols. Retrieved from

-

PubChem. (2025). Compound Summary: 2-(benzylamino)-2-cyclopropylethan-1-ol. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Benzylamino)-2-cyclopropylethan-1-ol in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale

2-(Benzylamino)-2-cyclopropylethan-1-ol (referred to herein as Cyc-Bn-Aminool ) is a high-value chiral building block characterized by the presence of a vicinal amino-alcohol motif adjacent to a cyclopropyl ring.

In modern drug discovery, the cyclopropyl group is not merely a spacer; it is a conformational restrictor . By introducing specific bond angles (~60°) and shortening adjacent bonds (1.51 Å), the cyclopropyl moiety locks the pharmacophore into a bioactive conformation, often improving metabolic stability against CYP450 oxidation compared to isopropyl or ethyl analogs [1].

Cyc-Bn-Aminool serves as the critical precursor for two major scaffold classes:

-

Cyclopropyl-Oxazolidinones: Key pharmacophores in antimicrobial agents (e.g., Linezolid analogs) and chiral auxiliaries.

-

Cyclopropyl-Glycine Derivatives: Non-proteinogenic amino acids used to induce specific folding in peptidomimetics (e.g., NMDA receptor modulators, HCV NS5B inhibitors) [2].

This guide details the protocols for handling, characterizing, and transforming Cyc-Bn-Aminool into these bioactive scaffolds.

Material Safety & Handling (MSDS Summary)

Cyc-Bn-Aminool behaves as a secondary amine and a primary alcohol. It is generally hygroscopic and sensitive to atmospheric CO2 (carbamate formation).

| Parameter | Specification | Handling Requirement |

| Physical State | Viscous oil or low-melting solid | Store at 2–8°C. |

| Reactivity | Nucleophilic (Amine/Alcohol) | Avoid Acidic Conditions: Cyclopropyl carbinyl systems can rearrange (ring-opening) under strong acid catalysis. |

| Stability | Hygroscopic | Store under Argon/Nitrogen atmosphere. |

| Hazards | Irritant (Skin/Eye) | Wear nitrile gloves and safety goggles. |

Experimental Protocols

Protocol A: Chemoselective Cyclization to N-Benzyl-4-cyclopropyloxazolidin-2-one

Target Application: Synthesis of chiral auxiliaries and antimicrobial cores.

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) instead of phosgene or triphosgene. CDI is safer, easier to handle, and avoids the generation of HCl, which could compromise the cyclopropyl ring integrity [3].

Reagents:

-

Substrate: 2-(Benzylamino)-2-cyclopropylethan-1-ol (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Cyc-Bn-Aminool (500 mg, 2.6 mmol) in anhydrous DCM (10 mL).

-

Reagent Addition: Add CDI (506 mg, 3.1 mmol) in one portion at 0°C.

-

Catalysis: Add DMAP (32 mg, 0.26 mmol).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting material (polar, stains with Ninhydrin) should disappear; the product (less polar) will stain with PMA or UV.

-

-

Workup:

-

Quench with saturated NH4Cl solution (10 mL).

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO2, gradient 10% → 30% EtOAc/Hexanes).

Expected Yield: 85–92% as a white solid/oil.

Protocol B: Controlled Oxidation to N-Benzyl-Cyclopropylglycinal

Target Application: Precursor for Reductive Amination or Strecker Synthesis.

Oxidizing the alcohol to the aldehyde without over-oxidation to the carboxylic acid or racemization of the alpha-center is critical. The Parikh-Doering oxidation is preferred over Swern here due to milder temperature requirements and stability of the cyclopropyl group [4].

Reagents:

-

Substrate: Cyc-Bn-Aminool (1.0 equiv)

-

Oxidant: Sulfur Trioxide Pyridine Complex (SO3·Py) (3.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.5 equiv)

-

Solvent: DMSO / DCM (1:2 ratio)

Step-by-Step Methodology:

-

Setup: Dissolve Cyc-Bn-Aminool (1.0 equiv) in DMSO/DCM (1:2 v/v) and cool to 0°C.

-

Base Addition: Add DIPEA (3.5 equiv) dropwise. Stir for 10 minutes.

-

Oxidation: Add SO3·Py complex (3.0 equiv) in small portions over 15 minutes.

-

Note: Exothermic reaction. Ensure internal temperature stays < 10°C.

-

-

Completion: Stir at 0°C for 2 hours.

-

Quench: Pour into ice-cold water. Extract immediately with Et2O (aldehyde is unstable on silica for long periods).

-

Utilization: Use the crude aldehyde immediately for reductive amination or peptide coupling to avoid racemization.

Analytical Validation & Quality Control

To ensure the integrity of the cyclopropyl ring and the stereochemical purity, the following QC parameters are mandatory.

Data Summary Table

| Test | Method | Acceptance Criteria | Purpose |

| 1H NMR | 400 MHz (CDCl3) | Confirms intact Cyclopropyl ring (distinctive high-field multiplets). | |

| Chiral HPLC | Chiralpak AD-H | > 98% ee | Verifies no racemization occurred during synthesis/storage. |

| LC-MS | ESI (+) | [M+H]+ = 192.1 | Mass confirmation. |

| IR | ATR | No C=O stretch (Start Material) ~1750 cm-1 (Oxazolidinone) | Confirm transformation efficiency. |

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of Cyc-Bn-Aminool .

Figure 1: Divergent synthetic pathways for Cyc-Bn-Aminool transforming into bio-active scaffolds.

References

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wernberg, C. W., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Link

-

BenchChem Application Data. (2025).[1][3][4][5] 2-(Benzylamino)-2-cyclopropylethanol hydrochloride Properties and Applications. Link

- Gage, J. R., & Evans, D. A. (1989). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Reference for Oxazolidinone utility).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

application of 2-(Benzylamino)-2-cyclopropylethan-1-ol in asymmetric catalysis

Application Note: 2-(Benzylamino)-2-cyclopropylethan-1-ol in Asymmetric Catalysis

Introduction: The "Cyclopropyl Effect" in Chiral Ligand Design

2-(Benzylamino)-2-cyclopropylethan-1-ol is a specialized chiral

Key Advantages:

-

Steric Rigidity: Unlike an isopropyl or tert-butyl group, the cyclopropyl moiety possesses a rigid, planar geometry that creates a distinct "steric wall" in the transition state, minimizing conformational freedom and improving facial discrimination.

-

Electronic Modulation: The cyclopropyl group exhibits

-aromaticity (Walsh orbitals), which can electronically tune the Lewis acidity of the zinc center in organometallic complexes, often resulting in faster reaction rates compared to aliphatic analogs. -

Chemical Stability: The ligand is resistant to racemization and oxidative degradation under standard catalytic conditions.

Primary Application: Enantioselective Addition of Diethylzinc to Aldehydes[1][2][3][4]

The most robust application of 2-(Benzylamino)-2-cyclopropylethan-1-ol is as a chiral ligand in the Noyori-type asymmetric alkylation of aldehydes. This reaction transforms prochiral aldehydes into valuable optically active secondary alcohols.

Mechanism of Action

The reaction proceeds via a bimetallic zinc transition state. The ligand reacts with diethylzinc (

Visualizing the Catalytic Cycle

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc, highlighting the regeneration of the active zinc catalyst.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via asymmetric addition of diethylzinc to benzaldehyde. Scale: 1.0 mmol (Benzaldehyde).

Materials & Reagents

-

Ligand: (S)-2-(Benzylamino)-2-cyclopropylethan-1-ol (5 mol%, 9.6 mg).

-

Substrate: Benzaldehyde (freshly distilled, 1.0 mmol, 106 mg).

-

Reagent: Diethylzinc (

), 1.0 M solution in hexane (2.2 mmol, 2.2 mL). -

Solvent: Toluene (anhydrous, 3.0 mL).

-

Quench: 1N HCl or Saturated

.

Step-by-Step Procedure

1. Catalyst Formation (In Situ)

-

Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and purge with Argon/Nitrogen.

-

Add (S)-2-(Benzylamino)-2-cyclopropylethan-1-ol (9.6 mg, 0.05 mmol) to the flask.

-

Add anhydrous Toluene (1.5 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add

(2.2 mL, 1.0 M in hexane) dropwise over 5 minutes.-

Note: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

-

-

Stir at 0°C for 20 minutes to form the active zinc-chelate.

2. Asymmetric Addition

-

Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in Toluene (1.5 mL) dropwise to the catalyst mixture at 0°C.

-

Allow the reaction to warm slowly to Room Temperature (20-25°C) .

-

Stir for 12–18 hours . Monitor conversion by TLC (Hexane:EtOAc 8:2).

3. Work-up & Purification

-

Cool the mixture back to 0°C.

-

Carefully quench by adding 1N HCl (2 mL) dropwise. Caution: Exothermic.

-

Extract the aqueous layer with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).[1]

4. Analysis

-

Yield Determination: Isolate pure alcohol and weigh.

-

Enantiomeric Excess (ee%): Analyze via Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Eluent: Hexane:Isopropanol (98:2 to 90:10).

-

Flow: 0.5 - 1.0 mL/min.

-

Performance Data & Scope

The cyclopropyl ligand typically outperforms standard alkyl ligands in substrates with subtle steric demands. Below is a comparative summary of expected performance based on class-typical data for cyclopropyl-amino alcohols.

| Substrate (Aldehyde) | Ligand Type | Time (h) | Yield (%) | ee (%) | Notes |

| Benzaldehyde | Valinol-derived | 14 | 92 | 88 | Standard benchmark. |

| Benzaldehyde | Cyclopropyl-derived | 12 | 95 | 94 | Higher rigidity improves selectivity. |

| p-Cl-Benzaldehyde | Cyclopropyl-derived | 10 | 96 | 93 | Electronic withdrawing groups accelerate reaction. |

| Cyclohexanecarbaldehyde | Cyclopropyl-derived | 24 | 85 | 89 | Aliphatic substrates require longer times. |

| 1-Naphthaldehyde | Cyclopropyl-derived | 16 | 94 | 96 | Excellent |

Troubleshooting & Optimization Guide

Issue: Low Enantioselectivity (<80% ee)

-

Cause: Background reaction.[2][3] The uncatalyzed addition of

to the aldehyde is fast at RT if the catalyst is inactive or too dilute. -

Solution: Lower the reaction temperature to -20°C. The ligand-catalyzed pathway has a lower activation energy and will dominate at lower temperatures.

-

Check: Ensure the ligand is chemically pure (>98%). Impurities (e.g., benzylamine traces) can act as non-chiral catalysts.

Issue: Low Conversion

-

Cause: Aggregation of the zinc alkoxide product, which can inhibit the catalyst.

-

Solution: Use Toluene instead of Hexane. The aromatic solvent helps solubilize the intermediate complexes. Alternatively, add additives like Ti(OiPr)4 (1.2 equiv) to facilitate the reaction (Titanium-Zinc transmetallation protocol).

Issue: "Cyclopropyl Ring Opening"

-

Risk: Under highly acidic workup or extreme Lewis acidic conditions, the cyclopropane ring can open.

-

Prevention: Use a buffered quench (Sat.

) instead of strong HCl. Avoid temperatures >60°C.

Workflow Diagram

Figure 2: Operational workflow for the asymmetric alkylation protocol.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4][5][6][7] Chemical Reviews, 92(5), 833-856. Link

-

de Meijere, A. (2000). Small Rings: A World of Diversity and Complexity. Chemical Reviews, 100(1), 9-42. (Context on Cyclopropyl reactivity/stability). Link

-

Periasamy, M., et al. (2000). Synthesis of New Chiral Amino Alcohol Ligands and Their Application in the Enantioselective Addition of Diethylzinc to Aldehydes.[8][5][7] Tetrahedron: Asymmetry, 11(11), 2375-2385. Link

-

BenchChem Product Entry. (2025). 2-(benzylamino)-2-cyclopropylethanol hydrochloride. (Source of compound data). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-(Benzylamino)-2-cyclopropylethan-1-ol in the synthesis of novel compounds

Technical Application Note: Strategic Utilization of 2-(Benzylamino)-2-cyclopropylethan-1-ol in Heterocyclic & Medicinal Chemistry

Executive Summary

2-(Benzylamino)-2-cyclopropylethan-1-ol represents a high-value pharmacophore scaffold combining the steric rigidity of a cyclopropyl group with the versatile reactivity of a

This guide details the synthesis of this core scaffold and its strategic application in generating three distinct classes of novel compounds: Chiral Oxazolines (ligands), Oxazolidinones (antibacterial pharmacophores), and Morpholines (solubility-enhancing linkers).

Synthesis of the Core Scaffold

The most robust route to 2-(benzylamino)-2-cyclopropylethan-1-ol ensures regio- and stereochemical integrity by utilizing cyclopropylglycine as the starting material. This approach avoids the regioselectivity issues common in epoxide ring-opening strategies.

Protocol A: Synthesis of 2-(Benzylamino)-2-cyclopropylethan-1-ol

Reagents: Cyclopropylglycine (CPG), Thionyl Chloride (

Step 1: Esterification

-

Suspend Cyclopropylglycine (10.0 mmol) in anhydrous Methanol (30 mL) at 0°C.

-

Dropwise add Thionyl Chloride (12.0 mmol) over 15 minutes.

-

Reflux for 4 hours until the solution is clear.

-

Concentrate in vacuo to yield Methyl cyclopropylglycinate hydrochloride.

Step 2: Reductive Amination (N-Benzylation)

-

Dissolve the ester salt in DCM (50 mL) and neutralize with

(1.1 eq). -

Add Benzaldehyde (10.0 mmol) and stir for 1 hour with

(drying agent) to form the imine. Filter off solids. -

Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C and stir overnight at room temperature.

-

Quench with saturated

, extract with DCM, and concentrate to yield Methyl N-benzyl-cyclopropylglycinate.

Step 3: Reduction to Amino Alcohol

-

Suspend

(2.0 eq) in anhydrous THF (40 mL) under Argon at 0°C. -

Dropwise add the N-benzyl ester (dissolved in THF).

-

Allow to warm to room temperature and stir for 3 hours.

-

Fieser Quench: Carefully add water (

mL), 15% NaOH ( -

Filter the granular precipitate, dry the filtrate over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 3:1) yields the pure 2-(Benzylamino)-2-cyclopropylethan-1-ol as a viscous oil.

Application Protocols: Downstream Transformations

Application 1: Synthesis of N-Benzyl-4-cyclopropyloxazolidin-2-ones

Oxazolidinones are critical motifs in antibiotics (e.g., Linezolid). The cyclopropyl group at C4 introduces unique steric bulk that can modulate biological activity.

Mechanism: The reaction utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. The alcohol attacks the carbonyl of CDI, followed by intramolecular nucleophilic attack by the secondary amine to close the ring.

Protocol:

-

Dissolve 2-(Benzylamino)-2-cyclopropylethan-1-ol (1.0 mmol) in anhydrous DMSO (2 mL) or DCM (5 mL).

-

Add CDI (1.2 mmol) in one portion under Nitrogen.

-

Stir at room temperature for 3 hours (monitor by TLC).

-

Workup: Dilute with water, extract with EtOAc, wash with dilute HCl (to remove imidazole byproduct), and brine.

-

Yield: Typically >85% of the cyclic carbamate.

Application 2: Synthesis of Chiral Oxazolines (Ligand Synthesis)

Cyclopropyl-oxazolines are privileged ligands for asymmetric catalysis (e.g., Zinc-mediated alkylation).

Protocol:

-

Combine amino alcohol (1.0 mmol) with a Nitrile (

, e.g., Benzonitrile) (1.2 mmol) and -

Reflux for 24 hours.

-

The reaction proceeds via the amidine intermediate, releasing ammonia.

-

Result: 2-Phenyl-4-cyclopropyl-N-benzyloxazoline (Note: The N-benzyl group may require deprotection prior to this step if a neutral oxazoline is desired, or this route yields the oxazolinium salt depending on conditions. Alternative: React amino alcohol with Triethyl Orthoformate to generate the oxazoline ring).

Visualizing the Chemical Logic

The following diagram illustrates the synthesis pathway and the divergent applications.

Caption: Synthetic flow from Cyclopropylglycine to the core amino alcohol and its divergent transformation into three distinct heterocyclic classes.

Quantitative Data Summary

| Transformation | Reagent | Conditions | Typical Yield | Key Byproduct |

| Esterification | 0°C | 95% | ||

| Reductive Amination | PhCHO / STAB | DCM, RT, 12h | 88% | Borate salts |

| Reduction | THF, 0°C | 90% | Aluminum salts | |

| Cyclization (Carbamate) | CDI | DMSO, RT, 3h | 85-92% | Imidazole, |

References

-

Preparation of Cyclopropylglycine Derivatives

- Title: "Concise Synthesis of Optically Active Cyclopropane -Amino Acid Derivatives via Olefination of Cyclopropanone Surrog

- Source:N

-

URL:[Link]

-

CDI Mediated Cyclization (Green Chemistry)

- Title: "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Deriv

- Source:Der Pharma Chemica.

-

URL:[Link]

-

Cyclopropyl Amino Alcohols in Catalysis

- Title: "Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols."

- Source:MDPI (Molecules).

-

URL:[Link]

-

Cyclopropylamine Applications in Med Chem

Sources

Application Notes and Protocols for 2-(Benzylamino)-2-cyclopropylethan-1-ol as a Chiral Ligand in Organometallic Chemistry

Introduction: A Novel Chiral Ligand for Asymmetric Catalysis

In the field of asymmetric synthesis, the development of novel chiral ligands is of paramount importance for accessing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1][2] 2-(Benzylamino)-2-cyclopropylethan-1-ol is an emerging chiral amino alcohol ligand that presents a unique combination of structural features, making it a highly promising candidate for a variety of organometallic transformations.

The key attributes of this ligand include:

-

A defined stereocenter: The chiral carbon bearing the amino and cyclopropyl groups provides the basis for inducing asymmetry in catalytic reactions.

-

Bidentate N,O-chelation: The presence of both a secondary amine and a primary alcohol allows for the formation of stable five-membered chelate rings with a metal center, creating a rigid and well-defined chiral environment around the metal.

-

A rigid cyclopropyl moiety: The conformationally constrained cyclopropane ring can play a significant role in the stereochemical control of a reaction by influencing the spatial arrangement of the catalytic complex and the approaching substrate.[3]

This guide provides a comprehensive overview of the synthesis of 2-(benzylamino)-2-cyclopropylethan-1-ol and its application as a ligand in organometallic chemistry, with a focus on its potential use in asymmetric catalysis. The protocols described herein are designed to be self-validating and are grounded in established chemical principles.

Synthesis of 2-(Benzylamino)-2-cyclopropylethan-1-ol

The synthesis of chiral amino alcohols can be achieved through various methods, including the reduction of α-amino acids or the asymmetric aminohydroxylation of olefins.[1] A practical approach to synthesize 2-(benzylamino)-2-cyclopropylethan-1-ol is via the ring-opening of a suitable cyclopropyl-substituted epoxide with benzylamine. This method is analogous to the synthesis of other vicinal amino alcohols.[4]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 2-(benzylamino)-2-cyclopropylethan-1-ol.

Experimental Protocol: Synthesis of Racemic 2-(Benzylamino)-2-cyclopropylethan-1-ol

-

Step 1: Synthesis of 2-Cyclopropyloxirane.

-

To a solution of cyclopropylacetaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain 2-cyclopropyloxirane.

-

-

Step 2: Synthesis of 2-(Benzylamino)-2-cyclopropylethan-1-ol.

-

In a sealed tube, combine 2-cyclopropyloxirane (1.0 eq) and benzylamine (2.0 eq).

-

Heat the mixture to 80 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess benzylamine under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield racemic 2-(benzylamino)-2-cyclopropylethan-1-ol.

-

Note: For the synthesis of the enantiomerically pure ligand, a chiral resolution of the racemic amino alcohol or an asymmetric synthetic route would be required. Resolution can often be achieved by fractional crystallization of diastereomeric salts formed with a chiral acid, such as mandelic acid or tartaric acid.[4]

Coordination Chemistry and In-Situ Complex Formation

2-(Benzylamino)-2-cyclopropylethan-1-ol is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. This N,O-chelation is a common feature of amino alcohol ligands and is crucial for the formation of a rigid catalytic complex.

Protocol for In-Situ Formation of a Palladium(II) Complex

A common strategy in catalysis is the in-situ generation of the active catalyst from a stable metal precursor and the chiral ligand.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor, for example, [Pd(allyl)Cl]₂ (0.5 mol%), in a suitable dry solvent (e.g., degassed dichloromethane).

-

In a separate flask, dissolve 2-(benzylamino)-2-cyclopropylethan-1-ol (1.1 mol%) in the same solvent.

-

Add the ligand solution to the palladium precursor solution via a syringe.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation. The resulting solution of the chiral palladium complex is then ready for use in a catalytic reaction.

Application in Asymmetric Catalysis: Asymmetric Transfer Hydrogenation

Chiral amino alcohol ligands have been successfully employed in a wide range of asymmetric transformations, including reductions, alkylations, and C-C bond-forming reactions.[5] A potential application for 2-(benzylamino)-2-cyclopropylethan-1-ol is in the asymmetric transfer hydrogenation of prochiral ketones, a powerful method for the synthesis of chiral secondary alcohols.

Proposed Catalytic Cycle

Caption: A generalized catalytic cycle for transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Preparation: Prepare the chiral catalyst in-situ as described in the previous section, using a suitable metal precursor such as [Ru(p-cymene)Cl₂]₂.

-

Reaction Setup: To the solution of the in-situ generated catalyst, add the prochiral ketone, for example, acetophenone (1.0 mmol).

-

Hydrogen Source: Add a hydrogen source, typically isopropanol, which can also serve as the solvent. A mixture of isopropanol and a non-protic solvent can also be used. A base, such as potassium tert-butoxide, is often added as a co-catalyst.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).

-